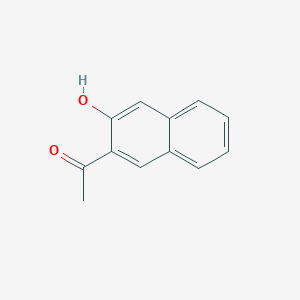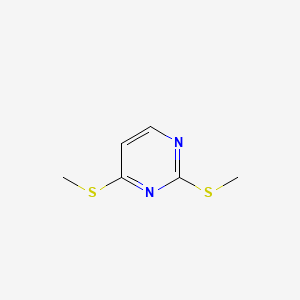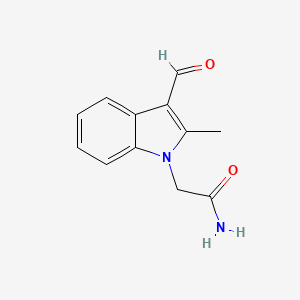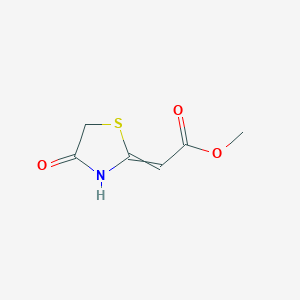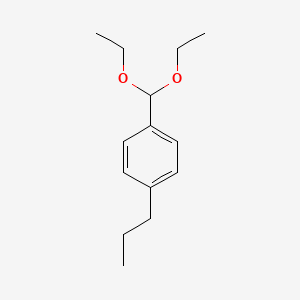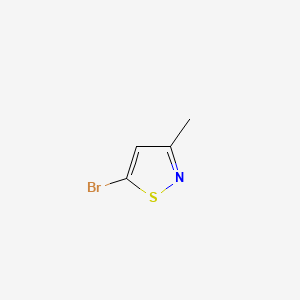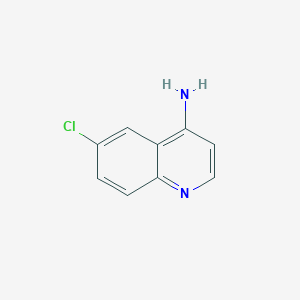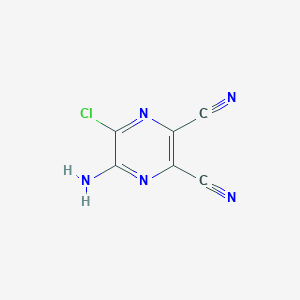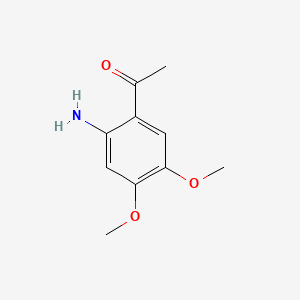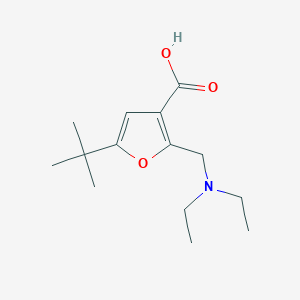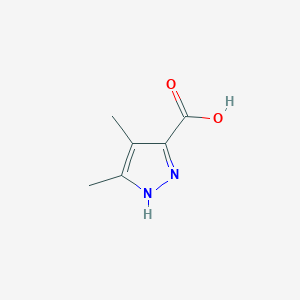
3,4-二甲基-1H-吡唑-5-羧酸
描述
3,4-Dimethyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the class of pyrazole carboxylic acids. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two methyl groups at the 3 and 4 positions and a carboxylic acid group at the 5 position on the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
科学研究应用
3,4-Dimethyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-diabetic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
生化分析
Biochemical Properties
3,4-Dimethyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit D-amino acid oxidase, an enzyme involved in the oxidative deamination of D-amino acids . This inhibition can protect cells from oxidative stress induced by D-Serine. Additionally, 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid interacts with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can affect nerve impulse transmission and lead to various physiological effects.
Cellular Effects
3,4-Dimethyl-1H-pyrazole-5-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of cAMP-specific phosphodiesterase, which plays a crucial role in regulating intracellular levels of cyclic AMP . This modulation can impact cell signaling and metabolic pathways, leading to changes in cellular function. Additionally, 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid has been shown to protect cells from oxidative stress by inhibiting D-amino acid oxidase .
Molecular Mechanism
The molecular mechanism of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid involves its binding interactions with various biomolecules. It inhibits D-amino acid oxidase by binding to its active site, preventing the enzyme from catalyzing the oxidative deamination of D-amino acids . This inhibition reduces the production of reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid interacts with acetylcholinesterase, leading to reduced hydrolysis of acetylcholine and altered nerve impulse transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of D-amino acid oxidase and acetylcholinesterase, resulting in prolonged protection against oxidative stress and altered nerve impulse transmission .
Dosage Effects in Animal Models
The effects of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits D-amino acid oxidase and acetylcholinesterase without causing significant adverse effects . At higher doses, it can lead to toxic effects, including respiratory distress and skin irritation . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
3,4-Dimethyl-1H-pyrazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as D-amino acid oxidase and acetylcholinesterase, influencing their activity and, consequently, metabolic flux . The compound’s inhibition of D-amino acid oxidase reduces the production of reactive oxygen species, thereby affecting oxidative metabolism. Additionally, its interaction with acetylcholinesterase impacts cholinergic signaling pathways, which are crucial for various physiological processes .
Transport and Distribution
The transport and distribution of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Once inside the cells, 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it interacts with target enzymes and proteins .
Subcellular Localization
3,4-Dimethyl-1H-pyrazole-5-carboxylic acid exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes such as D-amino acid oxidase and acetylcholinesterase . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments. The subcellular localization of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid is crucial for its ability to modulate cellular processes and exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-amino-3,4-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,4-dimethyl-1H-pyrazole-5-carboxylic acid dimethyl ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts like Amberlyst-70 can also be employed to enhance the efficiency and eco-friendliness of the process .
化学反应分析
Types of Reactions: 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazole derivatives with functional groups like alkyl, acyl, and sulfonyl groups .
作用机制
The mechanism of action of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
Comparison: 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of its methyl groups and carboxylic acid group, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
属性
IUPAC Name |
4,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-4(2)7-8-5(3)6(9)10/h1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZZLPLGTZFNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349122 | |
| Record name | 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89831-40-3 | |
| Record name | 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


